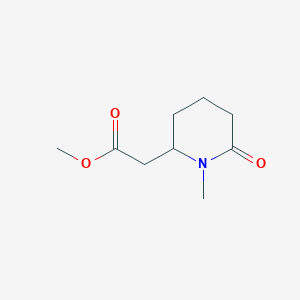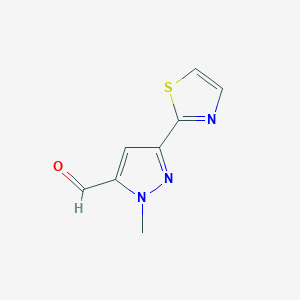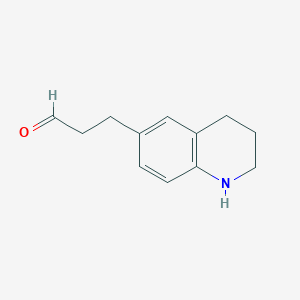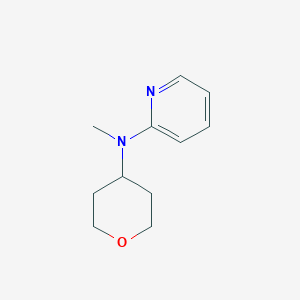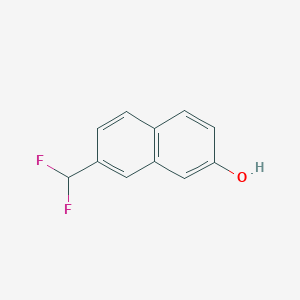
7-(Difluoromethyl)naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Difluoromethyl)naphthalen-2-ol is an organic compound that belongs to the class of naphthalenes, which are compounds containing a naphthalene moiety This compound is characterized by the presence of a difluoromethyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)naphthalen-2-ol can be achieved through several methods. One common approach involves the difluoromethylation of naphthalen-2-ol. This process typically employs difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(Difluoromethyl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a catalyst like aluminum chloride and a suitable electrophile.
Major Products Formed
Oxidation: Formation of 7-(Difluoromethyl)naphthalen-2-one.
Reduction: Formation of 7-(Methyl)naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenes depending on the electrophile used.
Applications De Recherche Scientifique
7-(Difluoromethyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(Difluoromethyl)naphthalen-2-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, making it a better hydrogen-bond donor compared to its non-fluorinated analogues. This property can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(Methyl)naphthalen-2-ol
- 7-(Trifluoromethyl)naphthalen-2-ol
- 7-(Chloromethyl)naphthalen-2-ol
Uniqueness
7-(Difluoromethyl)naphthalen-2-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its potential biological activity compared to similar compounds .
Propriétés
Formule moléculaire |
C11H8F2O |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
7-(difluoromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-2-1-7-3-4-10(14)6-9(7)5-8/h1-6,11,14H |
Clé InChI |
HRQXGWOJWZYFRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


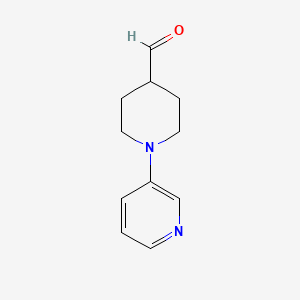
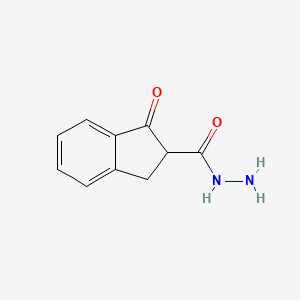


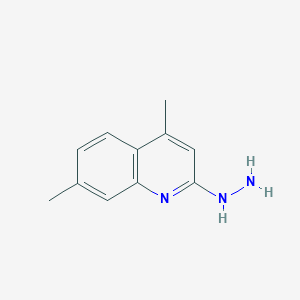

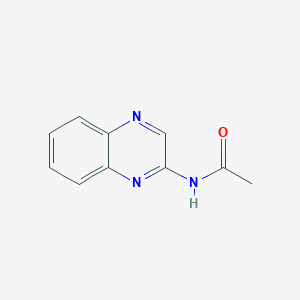

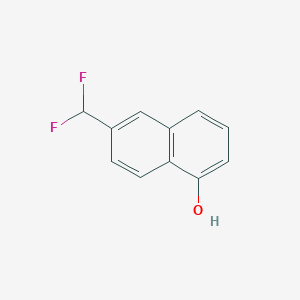
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)
